2-Oxo-2-phenylethyl 2-aminopyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxylate group, and an oxo group. Its potential applications span various fields, particularly in medicinal chemistry due to its biological activity.
The compound can be synthesized through various organic chemistry methods, including multicomponent reactions and specific coupling reactions involving pyridine derivatives. It is often studied for its pharmacological properties and potential as a drug candidate.
The synthesis of 2-Oxo-2-phenylethyl 2-aminopyridine-3-carboxylate typically involves the following methods:
For example, one synthesis method may involve the reaction of 2-amino-3-carboxypyridine with phenylethyl chloroformate under basic conditions to yield the desired ester product. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
The molecular structure of 2-Oxo-2-phenylethyl 2-aminopyridine-3-carboxylate can be represented as follows:
Key structural features include:
The compound can undergo various chemical reactions, including:
For instance, when treated with reducing agents like sodium borohydride, the oxo group can be reduced to an alcohol, altering the compound's properties and biological activity.
The mechanism of action for 2-Oxo-2-phenylethyl 2-aminopyridine-3-carboxylate involves its interaction with biological targets, potentially acting as an enzyme inhibitor or modulator. The presence of the amino group allows for hydrogen bonding with target proteins or enzymes.
Studies suggest that compounds with similar structures exhibit significant activity against specific enzymes, indicating that this compound may share similar properties.
Key chemical properties include:
The compound systematically named 2-oxo-2-phenylethyl 2-aminopyridine-3-carboxylate (CAS: 2522066; C₁₇H₂₀N₂O₄) adheres to IUPAC organic nomenclature rules as outlined in the Blue Book (P-66.1.1.1). The name is constructed as follows:
Alternative nomenclature includes:
Structural Features:
Table 1: Molecular Properties and Classification
Property | Value/Description | Classification Context |
---|---|---|
Molecular Formula | C₁₇H₂₀N₂O₄ | Heterocyclic ester |
Core Heterocycle | Pyridine (azinane) | Six-membered N-heterocycle |
Substituents | 2-Amino (electron donor), 3-carboxylate (acceptor) | Push-pull system |
Ester Type | Phenacyl ester | Activated carbonyl |
Tautomerism | Amino form predominant (>99%) [3] | Favors lactam formation in reactions |
This compound emerged from late 20th-century efforts to synthesize multifunctional pyridine hybrids. Key milestones include:
Synthetic Evolution:Early routes involved stoichiometric activation (SOCl₂), but modern protocols use coupling reagents (EDC, HOBt) in aprotic solvents, yielding >85% purity. A representative synthesis:
This molecule serves as a linchpin in constructing complex heterocycles due to three reactive handles:
Table 2: Key Reactions and Derived Heterocycles
Reaction Type | Reagents/Conditions | Product Scaffold | Application |
---|---|---|---|
Cyclocondensation | NH₂NH₂, EtOH/reflux | Pyrazolo[3,4-b]pyridine | Anticancer leads [8] |
Aminolysis | R-NH₂, DMF/80°C | 2-Aminopyridine-3-carboxamides | Kinase inhibitors [9] |
Vilsmeier-Haack | POCl₃, DMF | 6-Formyl derivatives | Fluorescent probes [8] |
Photocatalysis | Ru(bpy)₃Cl₂, blue light | C6-arylated analogs | PET tracers [4] |
Case Study: Under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃), the C5-bromo derivative couples with arylboronic acids to yield biaryl hybrids—precursors to DNA-intercalating agents [8].
This compound addresses two critical needs in medicinal chemistry:
Table 3: Drug Discovery Applications
Target Therapeutic Area | Structural Modification | Lead Compound | Biological Activity |
---|---|---|---|
Antitubercular | Condensation with difluoroindolizines | Ethyl-3-benzoyl-6,8-difluoroindolizine-1-carboxylate | MIC 0.0048 mg/mL (MDR-TB) [4] |
Antiviral | Acylation at C2-amino group | Pyrazolo[3,4-b]pyridine carboxamide | NNRTI activity (HIV) [5] |
Oncology | Coupling with ALK inhibitors | Ceramidase inhibitor 32b | Target engagement in SH-SY5Y cells [9] |
Scaffold-Hopping Utility: Computational models (e.g., pharmacophore mapping) prioritize this core for generating "privileged structures" with balanced logP (2.1–3.8) and solubility (>50 µM), crucial for CNS-penetrant agents [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0